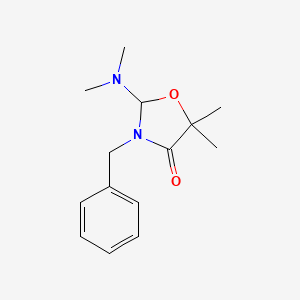
methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate is a chemical compound belonging to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This particular compound is characterized by the presence of a chlorocarbonyl group at the 5-position and a carboxylate ester group at the 2-position of the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate typically involves the chlorination of methyl 1H-pyrrole-2-carboxylate. One common method is the reaction of methyl 1H-pyrrole-2-carboxylate with phosgene (COCl₂) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety when handling phosgene. The use of alternative chlorinating agents such as oxalyl chloride or thionyl chloride may also be explored to optimize yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Reduction: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Oxidative reactions can convert the methyl ester group to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO₄ or CrO₃ in aqueous or organic solvents.
Major Products Formed:
Amides, esters, or thioesters: from nucleophilic substitution.
Alcohols or amines: from reduction.
Carboxylic acids: from oxidation.
Aplicaciones Científicas De Investigación
Methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex pyrrole derivatives and heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates with anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: It is utilized in the preparation of functional materials, including polymers and dyes, due to its ability to undergo various chemical modifications.
Mecanismo De Acción
The mechanism of action of methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate depends on its chemical reactivity The chlorocarbonyl group is highly electrophilic, making it susceptible to nucleophilic attack This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives
Comparación Con Compuestos Similares
Methyl 5-chloro-1H-pyrrole-2-carboxylate: Similar structure but lacks the chlorocarbonyl group.
Methyl 5-(bromocarbonyl)-1H-pyrrole-2-carboxylate: Similar structure with a bromocarbonyl group instead of a chlorocarbonyl group.
Methyl 5-(fluorocarbonyl)-1H-pyrrole-2-carboxylate: Similar structure with a fluorocarbonyl group instead of a chlorocarbonyl group.
Uniqueness: Methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity and chemical properties
Propiedades
Número CAS |
347362-31-6 |
|---|---|
Fórmula molecular |
C7H6ClNO3 |
Peso molecular |
187.58 g/mol |
Nombre IUPAC |
methyl 5-carbonochloridoyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)5-3-2-4(9-5)6(8)10/h2-3,9H,1H3 |
Clave InChI |
VABGUQPFMWYHTM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(N1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium](/img/structure/B12886764.png)


![2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde](/img/structure/B12886786.png)



![1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B12886813.png)

![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonamide](/img/structure/B12886823.png)




